N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-4-6-15-8-10-16(11-9-15)13(17)14(2)7-5-12-18-3/h1H,5-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUSRKASIWPHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)N1CCN(CC1)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide typically involves the reaction of N-methylpiperazine with 3-methoxypropyl chloride and propargyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl or prop-2-ynyl groups using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Azides, alcohols.
Scientific Research Applications
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may bind to a receptor and block its activity, preventing the downstream signaling that leads to disease progression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several piperazine carboxamides, differing primarily in substituent groups on the piperazine ring and carboxamide nitrogen. Key comparisons include:
a. N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Piperazine substituent : 4-ethyl group (vs. 4-prop-2-ynyl in the target compound).
- Carboxamide group : N-(4-chlorophenyl) (vs. N-(3-methoxypropyl)-N-methyl).
- Conformation : The piperazine ring adopts a chair conformation, stabilized by N–H⋯O hydrogen bonding in the crystal lattice .
b. N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)piperazine-1-carboxamide ()
- Piperazine substituent : 4-prop-2-ynyl (identical to the target compound).
- Carboxamide group : N-[[2-(2-methylpropyl)-5-thiazolyl]methyl] (vs. N-(3-methoxypropyl)-N-methyl).
c. Methoprotryne ()
- Core structure : 1,3,5-triazine (vs. piperazine in the target compound).
- Substituents : N-(3-methoxypropyl) and N’-(1-methylethyl) groups.
- Applications : Herbicidal activity, highlighting how altering the core heterocycle shifts functionality from pharmacological to agrochemical use .
Conformational and Electronic Comparisons
- Piperazine chair conformation : Observed in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide , this conformation is likely conserved in the target compound, ensuring optimal spatial orientation of substituents for molecular interactions.
- Hydrogen bonding : The N–H group in N-(4-chlorophenyl) derivatives facilitates crystal packing and solubility , whereas the N-methyl and 3-methoxypropyl groups in the target compound may reduce hydrogen-bonding capacity, increasing lipophilicity.
Table 1: Structural and Functional Comparison of Piperazine Carboxamides
Biological Activity
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the central nervous system (CNS) through the following mechanisms:
- Dopamine Receptor Interaction : The compound exhibits binding affinity for dopamine receptors, which are crucial in regulating mood, reward, and motor functions. Agonistic activity at these receptors may contribute to its psychoactive effects.
- Serotonin Modulation : Evidence indicates that the compound may influence serotonin pathways, potentially affecting anxiety and depression-related behaviors.
- Opioid Receptor Affinity : Similar compounds have shown affinity for opioid receptors, suggesting that this compound may have analgesic properties.
Pharmacological Effects
Case Studies
- Analgesic Properties : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response during formalin-induced pain tests. The effective dose (ED50) was determined to be approximately 5 mg/kg, indicating moderate efficacy compared to standard analgesics.
- Anti-Anxiety Effects : In behavioral tests such as the elevated plus maze and open field test, the compound exhibited anxiolytic effects at doses ranging from 1 to 10 mg/kg. These findings suggest its potential utility in treating anxiety disorders.
- Neuroprotective Effects : Preliminary in vitro studies have indicated that the compound may protect neuronal cells from oxidative stress, which is often implicated in neurodegenerative diseases. Further research is required to elucidate the underlying mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
